2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid
Description
2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid (CAS 338795-35-0) is a benzoic acid derivative featuring a pyridinylcarbohydrazonoyl linkage. Its molecular formula is C₁₅H₁₀ClF₃N₃O₃, with a molar mass of 381.7 g/mol. The compound is structurally characterized by a trifluoromethyl-substituted pyridine ring connected via a carbohydrazonoyl bridge to a benzoic acid moiety. This configuration imparts unique physicochemical properties, including moderate hydrophobicity (predicted logP ~3.5) and acidity (pKa ~9.15 for the carboxylic acid group) .
The compound’s synthesis typically involves coupling reactions between substituted pyridine intermediates and benzoic acid derivatives. For example, nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine followed by decarboxylation and hydrazone formation may yield the target molecule, analogous to routes described for fluopyram intermediates .
Properties
IUPAC Name |
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O3/c15-10-5-7(14(16,17)18)6-19-11(10)20-21-12(22)8-3-1-2-4-9(8)13(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZAAZDMFIDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid with related compounds:
Physicochemical Properties
- Solubility : The benzoic acid group enhances water solubility compared to benzamide analogs like fluopyram. Predicted aqueous solubility for the target compound is ~50 mg/L (pH 7), whereas fluopyram exhibits lower solubility (<10 mg/L) due to its benzamide group .
- Acidity : The carboxylic acid group (pKa ~4.2) allows ionization at physiological pH, contrasting with neutral benzamide derivatives .
- Stability: The carbohydrazonoyl linkage may confer susceptibility to hydrolysis under acidic conditions, unlike the stable ethylamino linker in fluopyram .
Biological Activity
The compound 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid is a derivative of pyridine and benzoic acid, notable for its potential biological activities. Its structure incorporates a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound indicates a complex structure that combines elements from both pyridine and benzoic acid families. The presence of the trifluoromethyl group significantly impacts its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF3N4O3 |
| Molecular Weight | 392.72 g/mol |
| CAS Number | 118719632 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The trifluoromethyl group enhances binding affinity, potentially leading to altered enzymatic activity or receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cancer cell proliferation.
- Receptor Modulation : It might interact with receptors involved in inflammatory responses or cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzamide derivative | 5.85 | A549 (Lung) |
| Triazole derivative | 0.16 | MCF7 (Breast) |
| Pyrimidine derivative | 1.68 | HCT116 (Colon) |
These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity, making this class of compounds a target for further research.
Anti-inflammatory Activity
Compounds featuring similar structural elements have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can downregulate pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies
- Study on Antiproliferative Effects : A recent investigation demonstrated that a related compound exhibited an IC50 value of 3.0 µM against A549 lung cancer cells, indicating strong antiproliferative effects .
- Inhibition of VEGFR-2 : Another study reported that certain derivatives showed significant inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis, with IC50 values ranging from 0.55 to 1.2 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
